molecular formula C10H17N3O2 B5160079 1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime

1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime

Cat. No. B5160079
M. Wt: 211.26 g/mol
InChI Key: GLMDNXNZCGGRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime (HMPAO) is a chemical compound that has been extensively studied for its potential applications in scientific research. HMPAO is a derivative of pyrazole that has been modified to include an oxime functional group. This modification has been shown to increase the compound's stability and efficacy, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime is not fully understood, but it is thought to be related to the compound's ability to bind to certain receptors in the brain. This compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including calcium regulation and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to increase blood flow to the brain. This effect has been utilized in the development of this compound as a radiopharmaceutical for brain imaging.

Advantages and Limitations for Lab Experiments

1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime has a number of advantages for use in laboratory experiments, including its stability and efficacy. However, the compound's radioactive nature and limited availability may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime, including the development of new radiopharmaceuticals based on the compound's structure and the investigation of its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on brain function.

Synthesis Methods

1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime can be synthesized using a variety of methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting compound can then be further modified to include a hexyl group at the 1-position of the pyrazole ring.

Scientific Research Applications

1-hexyl-3-methyl-1H-pyrazole-4,5-dione 4-oxime has been used in a variety of scientific research applications, including as a radiopharmaceutical for imaging blood flow in the brain. This compound is labeled with technetium-99m, a radioactive isotope, and injected into the bloodstream. The compound is then taken up by brain tissue in proportion to blood flow, allowing for the visualization of brain activity.

properties

IUPAC Name

2-hexyl-5-methyl-4-nitroso-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-6-7-13-10(14)9(12-15)8(2)11-13/h11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMDNXNZCGGRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C(=C(N1)C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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